molecular formula C19H23N3O2S B6574750 1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea CAS No. 1203275-94-8

1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea

Cat. No. B6574750
CAS RN: 1203275-94-8
M. Wt: 357.5 g/mol
InChI Key: ACLQPKTXOSFCCQ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a tetrahydroquinoline group, a thiophene group, and a urea group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecule contains a tetrahydroquinoline group, which is a heterocyclic compound containing a quinoline backbone with four added hydrogen atoms. It also contains a thiophene group, which is a five-membered ring with four carbon atoms and one sulfur atom. The urea group consists of a carbonyl group (C=O) attached to two amine groups (-NH2) .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The tetrahydroquinoline group could potentially undergo reactions typical of other quinoline compounds, such as electrophilic substitution. The thiophene group, being aromatic, might also undergo electrophilic aromatic substitution. The urea group could participate in reactions involving the carbonyl or amine groups .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or chemical context. If used in a biological context, it could potentially interact with biological targets via the functional groups present.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential interactions with biological systems. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

Potential future research could involve synthesizing this compound and studying its properties and reactivity. It could also involve exploring its potential applications, for example in medicinal chemistry, based on the functional groups present .

properties

IUPAC Name

1-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13(2)18(23)22-9-3-5-14-11-15(7-8-17(14)22)21-19(24)20-12-16-6-4-10-25-16/h4,6-8,10-11,13H,3,5,9,12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLQPKTXOSFCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

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